molecular formula C13H21ClN2O2 B1333997 tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride CAS No. 914465-97-7

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride

Cat. No.: B1333997
CAS No.: 914465-97-7
M. Wt: 272.77 g/mol
InChI Key: TZIKVHPLJHVGCM-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride is a chemical compound belonging to the carbamate family. It is recognized for its unique physical and chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

The synthesis of tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(aminomethyl)benzoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrochloric acid, lithium aluminum hydride, and other standard laboratory reagents. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, aiding in the development of new materials and substances.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, contributing to drug development and therapeutic research.

    Industry: The compound’s unique properties make it valuable in industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. For instance, it has been identified as a long-acting human inducible nitric oxide synthase (iNOS) inhibitor, with an IC50 value of 2.0 µM. This inhibition can affect various biological pathways and processes, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride can be compared with other similar compounds, such as:

    tert-Butyl 4-(aminomethyl)benzylcarbamate: Similar in structure but with different positional isomers, leading to variations in chemical properties and reactivity.

    tert-Butyl 3-acetamidobenzylcarbamate: Contains an acetamido group instead of an amino group, resulting in different biological activities and applications.

    tert-Butyl 4-hydroxybenzylcarbamate:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications .

Biological Activity

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride is a chemical compound with notable pharmacological potential, particularly in the context of inflammatory diseases and neurological applications. Its molecular formula is C13H21ClN2O2, and it has a molecular weight of approximately 272.77 g/mol. This compound features a tert-butyl group, an aminomethyl group, and a benzyl carbamate moiety, which contribute to its biological activity.

Research indicates that this compound functions primarily as an inhibitor of inducible nitric oxide synthase (iNOS) . This enzyme is crucial in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including inflammation and immune response. Excessive NO production is associated with several pathological conditions, making iNOS inhibition a significant therapeutic target.

Key Findings:

  • Inhibition of iNOS : The compound has shown promising results in reducing inflammation by modulating nitric oxide levels, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Blood-Brain Barrier Penetration : Its ability to cross the blood-brain barrier suggests potential applications in neurological disorders, where modulation of NO levels may play a therapeutic role.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Carbamate : The reaction begins with the formation of the tert-butyl carbamate.
  • Aminomethylation : The aminomethyl group is introduced through a nucleophilic substitution reaction.
  • Hydrochloride Salt Formation : The final product is obtained by reacting with hydrochloric acid to form the hydrochloride salt.

This synthetic route emphasizes the compound's versatility for further chemical modifications, enhancing its potential as a pharmaceutical agent.

Biological Activity Overview

Activity Description
iNOS Inhibition Reduces excessive nitric oxide production, potentially alleviating inflammation.
Blood-Brain Barrier Penetration Enables potential use in neurological treatments.
Solubility Soluble in various organic solvents, enhancing its bioavailability.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study highlighted that compounds similar to this compound exhibited significant anti-inflammatory properties by inhibiting iNOS activity in macrophages.
  • Neurological Applications : Research on related compounds suggests that modulation of NO levels can influence neurodegenerative processes, indicating that this compound may have therapeutic implications for conditions such as Alzheimer's disease.
  • Metabolic Stability : Investigations into metabolic stability revealed that derivatives of this compound maintained higher stability compared to other similar structures, suggesting better pharmacokinetic profiles for potential drugs .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, which have been studied for their biological activities:

Compound Name Biological Activity Reference
tert-Butyl (2-(aminomethoxy)ethyl)-carbamateKinase inhibition; improved selectivity
N-benzylacetamidine derivativesiNOS inhibitors; effects on cancer cell proliferation
Indole-based compoundsSelective Haspin inhibitors; potential anti-cancer effects

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIKVHPLJHVGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373204
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914465-97-7
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[3-(aminomethyl)phenyl]methyl}carbamate hydrochloride
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